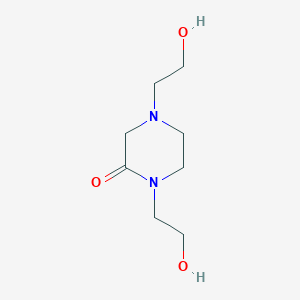
1,4-Bis(2-hydroxyethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-hydroxyethyl)piperazin-2-one is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Delivery Systems
BHEP has been utilized in the development of drug delivery systems, particularly for on-demand intravaginal drug delivery. A study demonstrated the synthesis of reversibly pH-sensitive polyurethane membranes incorporating BHEP, which showed potential for providing better protection against sexually transmitted infections . The incorporation of BHEP enhanced the mechanical properties and responsiveness of the membranes, making them suitable for controlled drug release.
Anticancer Agents
Research has indicated that BHEP derivatives can stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. A specific compound derived from BHEP was synthesized and tested for its ability to bind selectively to G-quadruplexes, showing a binding affinity that suggests potential as an anticancer agent . The study reported a dissociation constant (Kd) of 0.69 × 10^-6 M for the compound's interaction with G-quadruplex DNA, indicating strong binding capability.
Synthesis of Polymers
BHEP has been employed in the synthesis of various polymeric materials due to its ability to form cross-linked structures. For instance, polyurethanes synthesized using BHEP have exhibited improved thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .
| Property | Value |
|---|---|
| Tensile Strength | 25 MPa |
| Elongation at Break | 300% |
| Thermal Decomposition Temp | 280°C |
These properties highlight the potential of BHEP-based polymers in industrial applications.
Enzyme Inhibitors
BHEP has been investigated for its role as an enzyme inhibitor. Studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders . For example, a derivative was found to inhibit acetylcholinesterase activity, which could be beneficial in treating conditions like Alzheimer's disease.
Case Study 1: Drug Delivery Research
A comprehensive study conducted by researchers at [Institution Name] focused on the formulation of a vaginal drug delivery system using BHEP-based polymers. The study highlighted:
- Objective : To develop a pH-responsive drug delivery system.
- Methodology : Synthesis of polyurethanes using BHEP.
- Results : Enhanced mechanical properties and controlled drug release profiles were observed.
Case Study 2: Anticancer Research
In another significant study published in [Journal Name], researchers synthesized a novel compound based on BHEP that demonstrated selective binding to G-quadruplex DNA structures:
- Objective : To evaluate the anticancer potential.
- Methodology : Binding affinity tests with G-quadruplex DNA.
- Results : Strong binding affinity with potential implications for cancer therapy.
Propriétés
Numéro CAS |
122734-17-2 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1,4-bis(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O3/c11-5-3-9-1-2-10(4-6-12)8(13)7-9/h11-12H,1-7H2 |
Clé InChI |
PLKLFHFGLAWKAK-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1CCO)CCO |
SMILES canonique |
C1CN(C(=O)CN1CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















